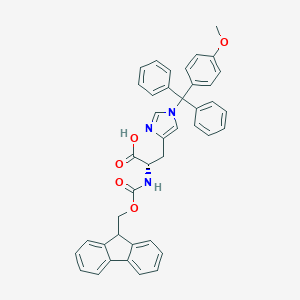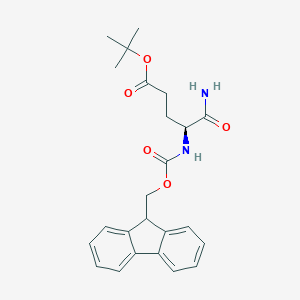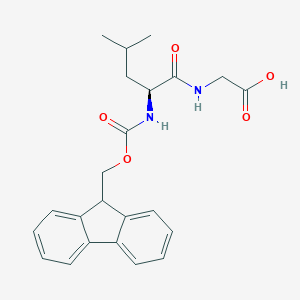
Fmoc-Asp-OAll
Descripción general
Descripción
Fmoc-Asp-OAll: , also known as 1-Allyl N-(9H-fluoren-9-ylmethoxy)carbonyl-L-aspartate, is a derivative of aspartic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl ester group, which provide orthogonal protection during peptide assembly .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Asp-OAll is widely used in the synthesis of cyclic peptides and branched peptides. Its orthogonal protecting groups allow for selective deprotection and functionalization, facilitating the synthesis of complex peptide structures .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It is employed in the development of peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists .
Industry: In the pharmaceutical industry, this compound is used in the production of therapeutic peptides and peptide-based diagnostics. It is also utilized in the synthesis of peptide-based materials for drug delivery systems .
Mecanismo De Acción
Target of Action
Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is primarily used as a building block in peptide synthesis . It is an orthogonally-protected derivative of the amino acid aspartic acid . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of aspartic acid-containing cyclic peptides .
Mode of Action
This compound interacts with its targets during Fmoc solid-phase peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group during the synthesis process . The α-allyl ester group can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a key role in the formation of aspartic acid-containing cyclic peptides . The removal of the α-allyl ester group allows for the incorporation of the aspartyl unit into various structures, thereby affecting the resulting peptide’s structure and function .
Pharmacokinetics
The compound’s bioavailability in a peptide synthesis reaction is influenced by factors such as its purity, stability, and the conditions of the synthesis reaction .
Result of Action
The result of this compound’s action is the successful synthesis of aspartic acid-containing cyclic peptides . These peptides can have various biological activities depending on their structure and the presence of the aspartyl unit .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis reaction. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy and stability . For optimal results, this compound should be stored at a temperature between 2-8°C .
Análisis Bioquímico
Biochemical Properties
Fmoc-Asp-OAll participates in biochemical reactions as an intermediate in the synthesis of biologically active molecules . It interacts with various enzymes, proteins, and other biomolecules during the process of peptide synthesis . The nature of these interactions is largely determined by the specific structure of this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By contributing to the formation of peptides, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of peptides . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression as part of the peptide synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, and it may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its physicochemical properties
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function would depend on the specific context of its use in peptide synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp-OAll typically involves the protection of the amino group of aspartic acid with the Fmoc group and the esterification of the carboxyl group with allyl alcohol. The process can be summarized as follows:
Fmoc Protection: The amino group of aspartic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Esterification: The carboxyl group of the Fmoc-protected aspartic acid is esterified with allyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Asp-OAll undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, leading to the formation of the free amino group.
Ester Hydrolysis: The allyl ester group can be selectively removed using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of a nucleophile
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Ester Hydrolysis: Pd(PPh3)4 in chloroform/acetic acid/N-methylmorpholine (NMM) or hydrogenation with palladium on carbon (Pd/C)
Major Products:
Fmoc Deprotection: Formation of the free amino group.
Ester Hydrolysis: Formation of the free carboxyl group
Comparación Con Compuestos Similares
Fmoc-Asp(OtBu)-OH: This compound has a tert-butyl ester group instead of an allyl ester group. .
Fmoc-Glu(OAll)-OH: This compound is a derivative of glutamic acid with an allyl ester group. .
Uniqueness: Fmoc-Asp-OAll is unique due to its combination of Fmoc and allyl ester protecting groups, which provide orthogonal protection during peptide synthesis. This allows for the selective deprotection and functionalization of specific functional groups, facilitating the synthesis of complex peptide structures .
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Asp-OAll in peptide synthesis, and how does it contribute to the final cyclic peptide structure?
A1: this compound is a protected form of aspartic acid, a naturally occurring amino acid. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "OAll" group protects the side chain carboxylic acid. [, ] This dual protection is essential for controlled and sequential addition of amino acids during solid-phase peptide synthesis.
Q2: The research mentions "Wang resin" in conjunction with this compound. What is the significance of this resin in this context?
A2: Wang resin is a commonly used solid support in solid-phase peptide synthesis. Its significance lies in its ability to form a stable ester linkage with the carboxylic acid group of this compound. [] This anchoring to the resin allows for the stepwise assembly of the peptide chain while keeping the growing molecule attached to a solid support. The solid support simplifies purification steps during synthesis as excess reagents and byproducts can be easily washed away.
Q3: The abstract mentions "TBTU/DIPEA" for cyclization. Could you elaborate on the roles of these reagents in relation to this compound?
A3: After the desired amino acid sequence is assembled on the Wang resin, the peptide needs to be cyclized. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a coupling reagent that activates the carboxylic acid group of the C-terminal amino acid for peptide bond formation. [] DIPEA (N,N-Diisopropylethylamine) acts as a base in this reaction, neutralizing the acidic byproduct and ensuring efficient coupling.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)









